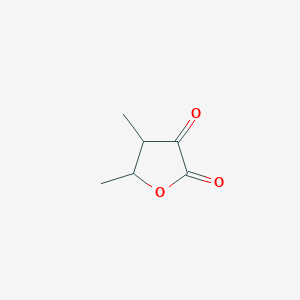
2,3-Furandione, dihydro-4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Furandione, dihydro-4,5-dimethyl-, also known as dihydro-4,4-dimethyl-2,3-furandione, is an organic compound with the molecular formula C6H8O3. It is a derivative of furan and is characterized by its two methyl groups attached to the furan ring. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reaction with Formaldehyde: One common method for preparing dihydro-4,4-dimethyl-2,3-furandione involves reacting alkali metal or alkaline earth metal salts of dimethylpyruvic acid with formaldehyde in the presence of an inorganic base.
Asymmetric Hydrogenation: Another method involves the enantioselective hydrogenation of dihydro-4,4-dimethyl-2,3-furandione using a neutral rhodium (I) aminophosphine-phosphinite complex as a catalyst.
Industrial Production Methods: The industrial production of dihydro-4,4-dimethyl-2,3-furandione typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Types of Reactions:
Oxidation: Dihydro-4,4-dimethyl-2,3-furandione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as rhodium complexes are used in asymmetric hydrogenation reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, such as alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the original groups.
Applications De Recherche Scientifique
Dihydro-4,4-dimethyl-2,3-furandione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dihydro-4,4-dimethyl-2,3-furandione involves its role as an activated keto compound. In asymmetric hydrogenation reactions, it is converted to D-(-)-pantoyl lactone, a key intermediate in the synthesis of pantothenic acid . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of rhodium complexes and the specific reaction conditions used.
Comparaison Avec Des Composés Similaires
2,5-Furandione, 3,4-dimethyl-:
2,2-Dimethyl-3(2H)-furanone: Another furan derivative with similar structural features.
2,2-Dimethyl-1,3-dioxolan-4-one: A related compound with a similar molecular framework.
Uniqueness: Dihydro-4,4-dimethyl-2,3-furandione is unique due to its specific reactivity in asymmetric hydrogenation reactions and its role as a key intermediate in the synthesis of pantothenic acid. Its structural attributes also make it valuable in the development of environmentally friendly solvents and plasticizers .
Propriétés
IUPAC Name |
4,5-dimethyloxolane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTLIKVWYWOQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437952, DTXSID80860422 |
Source


|
| Record name | 2,3-Furandione, dihydro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethyloxolane-2,3-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62120-42-7 |
Source


|
| Record name | 2,3-Furandione, dihydro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B12510285.png)
![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
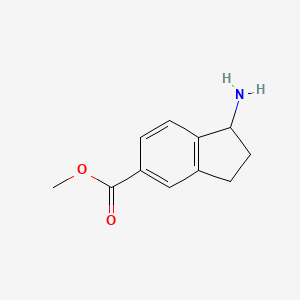

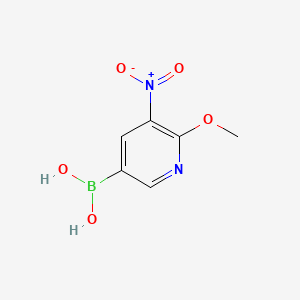
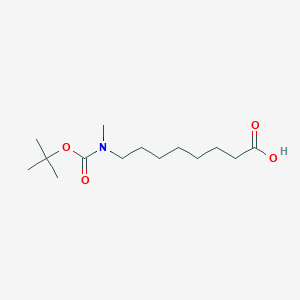
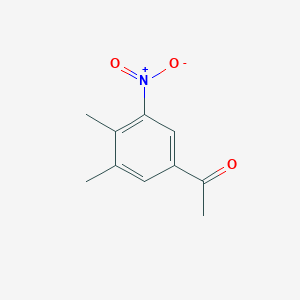
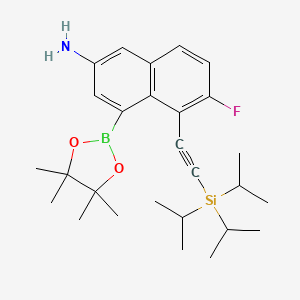
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)
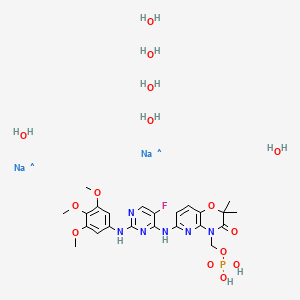
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)

